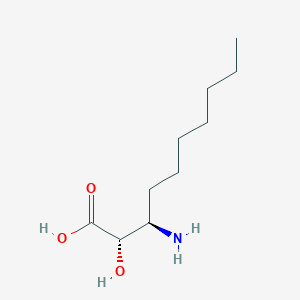![molecular formula C10H11N3O2 B12551093 3-Oxo-2-[(E)-phenyldiazenyl]butanamide CAS No. 142527-51-3](/img/structure/B12551093.png)
3-Oxo-2-[(E)-phenyldiazenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as Acetoacetanilide and Acetoacetic anilide . This compound is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a butanamide structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide can be synthesized through several methods. One common synthetic route involves the reaction of acetoacetic acid with aniline in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Oxo-2-[(E)-phenyldiazenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetoacetanilide: Similar structure but lacks the diazenyl group.
Acetoacetic anilide: Another name for the same compound.
N-Phenylacetoacetamide: Similar structure with slight variations in functional groups.
Uniqueness
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
142527-51-3 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-oxo-2-phenyldiazenylbutanamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15) |
Clé InChI |
SJCDMSODHCQRIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)N)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


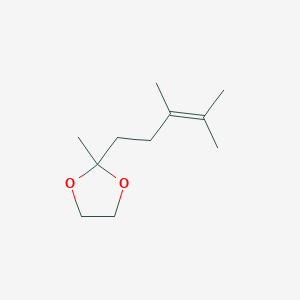

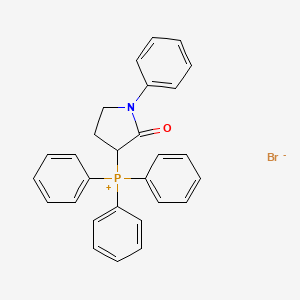
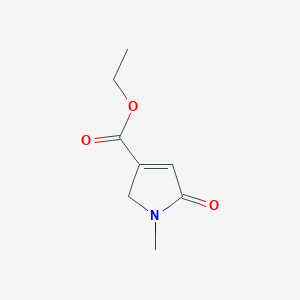
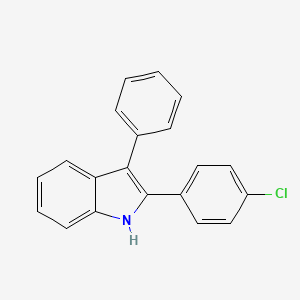

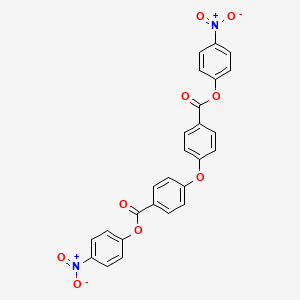
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)

![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
